molecular formula C17H24N2O3 B12967881 ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate

ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate

Katalognummer: B12967881
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: XWJNGJWHOWDJEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, an ethyl ester group, and a diethylaminoethoxy side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The ethyl ester group can be introduced through esterification reactions, and the diethylaminoethoxy side chain can be added via nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The diethylaminoethoxy side chain may facilitate binding to specific sites, while the indole core can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: Shares the diethylaminoethoxy moiety but lacks the indole core.

    3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one: Contains a similar side chain but has a steroid core instead of an indole ring.

Uniqueness

Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate is unique due to its combination of an indole core with an ethyl ester and a diethylaminoethoxy side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Eigenschaften

Molekularformel

C17H24N2O3

Molekulargewicht

304.4 g/mol

IUPAC-Name

ethyl 5-[2-(diethylamino)ethoxy]-1H-indole-2-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-4-19(5-2)9-10-22-14-7-8-15-13(11-14)12-16(18-15)17(20)21-6-3/h7-8,11-12,18H,4-6,9-10H2,1-3H3

InChI-Schlüssel

XWJNGJWHOWDJEO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.